5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde
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Overview
Description
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[311]heptane]-8-carbaldehyde is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl and aldehyde groups are introduced using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The spiro structure may also contribute to its unique biological activities by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: Another spiro compound with different functional groups.
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Shares a similar bicyclic structure.
Uniqueness
5,7-Dihydroxy-6’,6’-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2’-bicyclo[3.1.1]heptane]-8-carbaldehyde is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30O5 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5,7-dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-12(2)9-16(25)18-19(26)14-6-8-23(28-21(14)15(11-24)20(18)27)7-5-13-10-17(23)22(13,3)4/h11-13,17,26-27H,5-10H2,1-4H3 |
InChI Key |
XREJXBXJCWWRFP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CCC3(O2)CCC4CC3C4(C)C)C=O)O |
Synonyms |
euglobal G3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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